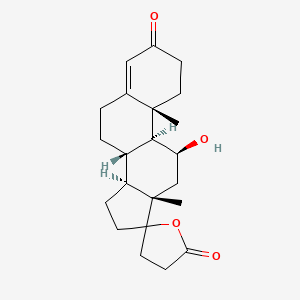

RU 752

描述

属性

CAS 编号 |

51390-69-3 |

|---|---|

分子式 |

C22H30O4 |

分子量 |

358.5 g/mol |

IUPAC 名称 |

(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione |

InChI |

InChI=1S/C22H30O4/c1-20-8-5-14(23)11-13(20)3-4-15-16-6-9-22(10-7-18(25)26-22)21(16,2)12-17(24)19(15)20/h11,15-17,19,24H,3-10,12H2,1-2H3/t15-,16-,17-,19+,20-,21-,22+/m0/s1 |

InChI 键 |

VKQZKUPABHSTTG-CHKNUKQCSA-N |

手性 SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]45CCC(=O)O5)C)O |

规范 SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC45CCC(=O)O5)C)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

RU 752; RU-752; RU752; |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Cortical Enhancement Mechanism of IRL752 (Pirepemat)

For Researchers, Scientists, and Drug Development Professionals

Abstract

IRL752 (pirepemat) is a novel small-molecule cortical enhancer under investigation for the treatment of cognitive and motor deficits associated with Parkinson's disease, such as dementia, impaired balance, and falls. Preclinical and clinical data indicate that IRL752 regioselectively enhances neurotransmission of norepinephrine, dopamine, and acetylcholine in the cerebral cortex. This technical guide provides a comprehensive overview of the core mechanism of action of IRL752, focusing on its molecular targets, downstream signaling pathways, and the experimental evidence supporting its role in cortical enhancement.

Core Mechanism of Action: Dual Receptor Antagonism

The primary mechanism of action of IRL752 is the antagonism of two G-protein coupled receptors in the cerebral cortex: the 5-hydroxytryptamine receptor 7 (5-HT7R) and the alpha-2 adrenergic receptor (α2-AR). This dual antagonism leads to a synergistic increase in the levels of key neurotransmitters implicated in cognitive function and motor control.

Signaling Pathways

IRL752's antagonism at 5-HT7 and α2A/C adrenergic receptors is hypothesized to disinhibit the release of norepinephrine (NE), dopamine (DA), and acetylcholine (ACh) in the prefrontal cortex. This is achieved through the modulation of cyclic adenosine monophosphate (cAMP) signaling pathways.

-

5-HT7 Receptor Antagonism: 5-HT7 receptors are Gs-coupled, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP. By blocking this receptor, IRL752 is proposed to modulate the activity of cortical neurons, contributing to its cognitive-enhancing effects.

-

Alpha-2 Adrenergic Receptor Antagonism: Alpha-2 adrenergic receptors are Gi-coupled autoreceptors found on noradrenergic neurons. Their activation by norepinephrine inhibits adenylyl cyclase, decreasing cAMP levels and subsequently reducing further norepinephrine release. As an antagonist, IRL752 blocks this negative feedback loop, thereby increasing the synaptic release of norepinephrine. This, in turn, is thought to facilitate the release of dopamine and acetylcholine in the cortex.

Below are the proposed signaling pathways for IRL752's action:

Caption: Proposed mechanism of IRL752 at the synapse.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies of IRL752.

Table 1: Preclinical In Vivo Neurochemical Effects

| Brain Region | Neurotransmitter | Maximum Increase from Baseline | Reference |

| Medial Prefrontal Cortex | Norepinephrine | ~600-750% | |

| Medial Prefrontal Cortex | Dopamine | ~600-750% | |

| Medial Prefrontal Cortex | Acetylcholine | ~250% | |

| Striatum | Dopamine | No significant change | |

| Hippocampus | Acetylcholine | ~190% |

Table 2: Clinical Trial Data (Phase IIa)

| Parameter | IRL752 (n=25) | Placebo (n=7) | Reference |

| Patient Population | Parkinson's Disease with Dementia | Parkinson's Disease with Dementia | |

| Treatment Duration | 28 days | 28 days | |

| Mean Stable Dose | 600 mg/day | 775 mg/day | |

| 2-hour Post-dose Plasma Concentration (Day 28) | ~4 µM | N/A | |

| Change in Apathy/Indifference (NPI-12) | 75% decrease (p=0.004) | 33% decrease (not significant) | |

| Change in Caregiver Distress | 75% decrease (p=0.029) | 25% decrease (not significant) |

Table 3: Clinical Trial Data (Phase IIb - Topline)

| Parameter | IRL752 (600 mg daily) | Placebo | Reference |

| Patient Population | Parkinson's Disease | Parkinson's Disease | |

| Primary Endpoint | Reduction in fall rate | ||

| Result | 42% reduction (not statistically significant vs. placebo) |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.

Preclinical Studies

-

Objective: To measure extracellular levels of norepinephrine, dopamine, and acetylcholine in the brains of freely moving rats following IRL752 administration.

-

Methodology:

-

Animal Model: Male Sprague-Dawley rats.

-

Surgical Implantation: Guide cannulas were stereotaxically implanted targeting the medial prefrontal cortex, striatum, and hippocampus.

-

Microdialysis Probe: Concentric microdialysis probes with a specified membrane length and molecular weight cut-off were used.

-

Perfusion: Probes were perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Sample Collection: Dialysate samples were collected at regular intervals before and after subcutaneous administration of IRL752 or vehicle.

-

Analysis: Neurotransmitter levels in the dialysates were quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Data Expression: Results were expressed as a percentage of the mean baseline concentrations.

-

-

Objective: To assess the pro-cognitive effects of IRL752 on recognition memory in rats.

-

Methodology:

-

Animal Model: Male rats.

-

Habituation: Animals were habituated to the testing arena in the absence of objects.

-

Acquisition Phase (T1): Each rat was placed in the arena containing two identical objects and the time spent exploring each object was recorded for a set duration (e.g., 3-5 minutes).

-

Retention Interval: A delay period (e.g., 1 to 24 hours) followed the acquisition phase.

-

Test Phase (T2): One of the familiar objects was replaced with a novel object. The rat was returned to the arena and the time spent exploring the familiar and novel objects was recorded.

-

Drug Administration: IRL752 or vehicle was administered prior to the acquisition phase.

-

Data Analysis: A discrimination index, calculated as the difference in time spent exploring the novel and familiar objects divided by the total exploration time, was used to quantify recognition memory.

-

Clinical Studies

-

Objective: To investigate the safety, tolerability, and preliminary efficacy of IRL752 in patients with Parkinson's disease and dementia.

-

Study Design: A randomized, double-blind, placebo-controlled, multicenter study.

-

Participants: Patients diagnosed with Parkinson's disease and dementia, on stable antiparkinsonian medication.

-

Intervention:

-

Randomization in a 3:1 ratio to receive IRL752 or placebo for 28 days.

-

Individual dose titration for the first 14 days, followed by a stable dose for the remaining 14 days.

-

-

Primary Outcome Measures: Safety and tolerability, assessed by monitoring adverse events, vital signs, ECGs, and laboratory tests.

-

Secondary and Exploratory Outcome Measures:

-

Unified Parkinson's Disease Rating Scale (UPDRS)

-

Neuropsychiatric Inventory (NPI-12)

-

Cognitive function tests

-

Measures of postural control and gait

-

Mandatory Visualizations

IRL752 Experimental Workflow: Preclinical to Clinical

Neuropharmacological Profile of (R/S)-RC-752: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R/S)-RC-752 is a novel and potent sigma-1 receptor (S1R) antagonist with significant potential in the treatment of neuropathic pain. This technical guide provides a comprehensive overview of the neuropharmacological profile of (R/S)-RC-752, including its binding affinity, selectivity, functional antagonism, and in vivo efficacy. Detailed experimental protocols for key assays are provided, alongside visualizations of its proposed signaling pathway and experimental workflows. This document is intended to serve as a resource for researchers and professionals in the fields of neuroscience and drug development.

Introduction

Neuropathic pain, a chronic and debilitating condition arising from damage to the somatosensory nervous system, presents a significant therapeutic challenge.[1] Current treatments, including opioids, are often associated with severe side effects and limited efficacy. The sigma-1 receptor (S1R), a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface, has emerged as a promising non-opioid target for neuropathic pain.[1][2] S1R antagonists have demonstrated promising analgesic effects in preclinical models.[1][3][4][5] (R/S)-RC-752, a compound based on a 2-aryl-4-aminobutanol scaffold, has been identified as a high-affinity S1R antagonist with a compelling profile for further development.[1][3][4][5]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data characterizing the pharmacological profile of (R/S)-RC-752.

Table 1: Receptor Binding Affinity and Selectivity

| Target | Radioligand | Ki (nM) | Selectivity (S2R/S1R) |

| Sigma-1 Receptor (S1R) | [3H]-(+)-pentazocine | 6.2 ± 0.9 | >56 |

| Sigma-2 Receptor (S2R) | [3H]-DTG | >350 |

Data compiled from Rossino et al., 2023.[1][3][4][5]

Table 2: In Vivo Efficacy in the Formalin Test (Mouse Model)

| Phase of Formalin Test | ED50 (mg/kg, i.p.) |

| First Phase (0-5 min) | 13.03 |

| Second Phase (20-30 min) | 2.17 |

Data compiled from Rossino et al., 2023.[1][5]

Mechanism of Action and Signaling Pathways

(R/S)-RC-752 exerts its effects through competitive antagonism of the sigma-1 receptor. Under normal conditions, S1R is bound to the BiP chaperone protein at the endoplasmic reticulum.[6] Upon stimulation by agonists or cellular stress, S1R dissociates and interacts with various "client" proteins, including ion channels and G-protein coupled receptors, to modulate downstream signaling.[4][6] S1R antagonists like (R/S)-RC-752 are thought to prevent this dissociation and subsequent modulation of client proteins, thereby mitigating the hyperexcitability of neurons associated with neuropathic pain.[5]

The diagram below illustrates the proposed signaling pathway affected by S1R antagonists.

Detailed Experimental Protocols

Radioligand Binding Assay for S1R Affinity

This protocol determines the binding affinity (Ki) of (R/S)-RC-752 for the sigma-1 receptor.

Methodology:

-

Membrane Preparation: Homogenized guinea pig brain is used as the source of S1R.[1]

-

Incubation: The membrane homogenate is incubated with a fixed concentration of the selective S1R radioligand, [3H]-(+)-pentazocine, and varying concentrations of the unlabeled test compound, (R/S)-RC-752.[1]

-

Controls:

-

Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.[4]

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.[4]

-

Data Analysis: The concentration of (R/S)-RC-752 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Antagonism Assays

This assay assesses the ability of (R/S)-RC-752 to antagonize the effects of S1R agonists on neuronal differentiation.

Methodology:

-

Cell Culture: PC12 cells, a rat pheochromocytoma cell line, are cultured in a suitable medium.[8][9]

-

Treatment: Cells are treated with Nerve Growth Factor (NGF) to induce neurite outgrowth.[8][9][10] Test groups are co-incubated with NGF and varying concentrations of (R/S)-RC-752. A known S1R agonist can be used as a positive control for antagonism.

-

Incubation: Cells are incubated for a sufficient period (e.g., 48-72 hours) to allow for neurite extension.[9]

-

Imaging and Analysis: Cells are fixed and imaged using microscopy. The extent of neurite outgrowth (e.g., number of neurites, total neurite length per cell) is quantified using image analysis software.[9]

-

Interpretation: A reduction in NGF-induced neurite outgrowth in the presence of (R/S)-RC-752 indicates functional antagonism.

This assay evaluates the functional antagonist activity of (R/S)-RC-752 by measuring changes in cell volume in response to osmotic stress.

Methodology:

-

Cell Culture: A suitable cell line (e.g., HeLa cells) is used.

-

Loading: Cells are loaded with a fluorescent dye (e.g., calcein) whose fluorescence is sensitive to cell volume changes.[11]

-

Osmotic Challenge: The cells are subjected to a hyperosmotic shock, which causes water to exit the cells, leading to cell shrinkage and an increase in fluorescence intensity.[11]

-

Treatment: The assay is performed in the presence and absence of (R/S)-RC-752.

-

Measurement: The rate of change in fluorescence is measured using a fluorescence plate reader or a stopped-flow spectrophotometer.[11][12][13][14]

-

Interpretation: S1R modulation can affect aquaporin function. An antagonist effect of (R/S)-RC-752 would be observed as a change in the rate of water permeability compared to control conditions.

In Vivo Efficacy: Formalin Test in Mice

This model of persistent pain is used to evaluate the antinociceptive properties of (R/S)-RC-752.[1][5]

Methodology:

-

Animal Acclimatization: Mice are allowed to acclimatize to the experimental environment.[15][16]

-

Drug Administration: (R/S)-RC-752 is administered intraperitoneally (i.p.) at various doses (e.g., 1, 10, 20 mg/kg) 30 minutes prior to the formalin injection.[1][5] A control group receives the vehicle.

-

Formalin Injection: A dilute solution of formalin (e.g., 2%, 20 µL) is injected subcutaneously into the plantar surface of the mouse's hind paw.[1][5][15][16]

-

Behavioral Observation: The time the animal spends licking or biting the injected paw is recorded during two distinct phases:

-

Data Analysis: The duration of nocifensive behavior in the drug-treated groups is compared to the vehicle control group to determine the antinociceptive effect. The ED50 is calculated based on the dose-response curve.

Safety and Toxicology

Preliminary studies have shown that (R/S)-RC-752 does not exhibit cytotoxic effects in two normal human cell lines and in an in vivo zebrafish model.[1][3][4][5] Furthermore, it has demonstrated stability following incubation in mouse plasma.[1][3][4][5]

Conclusion

(R/S)-RC-752 is a potent and selective sigma-1 receptor antagonist with a clear functional antagonist profile. It demonstrates significant dose-dependent antinociceptive activity in a preclinical model of persistent pain. Its favorable preliminary safety profile further supports its potential as a therapeutic candidate for the treatment of neuropathic pain. Further investigation into its pharmacokinetic properties and efficacy in other chronic pain models is warranted.

References

- 1. Sigma-1 Receptor Inhibition Reduces Neuropathic Pain Induced by Partial Sciatic Nerve Transection in Mice by Opioid-Dependent and -Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Sigma-1 receptor activity in primary sensory neurons is a critical driver of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]

- 7. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stimulation of Neurite Outgrowth Using Autologous NGF Bound at the Surface of a Fibrous Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Nerve growth factor induces neurite outgrowth of PC12 cells by promoting Gβγ-microtubule interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Automated Cell-Based Assay for Screening of Aquaporin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Functional Analysis of Aquaporin Water Permeability Using an Escherichia coli-Based Cell-Free Protein Synthesis System [frontiersin.org]

- 13. Detecting Aquaporin Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Methods for studying mammalian aquaporin biology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Formalin Test in Mice [bio-protocol.org]

- 16. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]

An In-depth Technical Guide to IRL752 (Pirepemat) and its Effects on Dopamine Neurotransmission

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

IRL752, also known as pirepemat, is a novel small-molecule compound under investigation for the treatment of symptoms in Parkinson's disease (PD) that are generally unresponsive to standard levodopa therapy, such as cognitive impairment, apathy, and postural instability leading to falls.[1][2][3] Classified as a "cortical enhancer," its mechanism of action is distinct from traditional dopaminergic agents.[4][5] Preclinical and clinical data suggest that pirepemat regioselectively enhances cortical neurotransmission of dopamine, norepinephrine, and acetylcholine.[5][6] This is achieved primarily through the antagonism of serotonin 5-HT7 and α2-adrenergic receptors.[6][7] This technical guide provides a comprehensive overview of the pharmacodynamics, mechanism of action, and the preclinical and clinical evidence detailing the effects of pirepemat on dopamine neurotransmission and its therapeutic potential.

Pharmacodynamics and Mechanism of Action

Pirepemat's primary pharmacological activity is not mediated by direct interaction with dopamine receptors. Instead, it modulates the release of key neurotransmitters, including dopamine, with a preferential effect in the cerebral cortex.[6][8] The leading hypothesis for this action is its antagonist activity at specific serotonin and adrenergic receptors.[4][6]

Receptor Binding Profile

In vitro studies have characterized pirepemat's affinity for several neuroreceptors and transporters. The compound displays its highest affinities for serotonin and noradrenaline-related targets.[4][8] The key binding affinities (Kᵢ) are summarized in Table 1.

| Target | Affinity (Kᵢ, nM) |

| Serotonin 5-HT₇ Receptor | 980 |

| Sigma σ₁ Receptor | 1,200 |

| Serotonin Transporter (SERT) | 2,500 |

| α₂C-Adrenergic Receptor | 3,800 |

| α₂A-Adrenergic Receptor | 6,500 |

| Rat κ-Opioid Receptor (KOR) | 6,500 |

| Serotonin 5-HT₂C Receptor | 6,600 |

| Serotonin 5-HT₂A Receptor | 8,100 |

| Norepinephrine Transporter (NET) | 8,100 |

| α₁-Adrenergic Receptor | 21,000 |

| Table 1: In Vitro Receptor Binding Affinities of Pirepemat (IRL752). Data sourced from Wikipedia, which aggregates pharmacological data.[4] |

Proposed Signaling Pathway

The cortical enhancement of dopamine and norepinephrine is believed to result from the simultaneous antagonism of 5-HT₇ and α₂ receptors.[9][10][11] α₂-adrenergic receptors function as inhibitory autoreceptors on noradrenergic neurons and heteroreceptors on other neuronal types. Their blockade can disinhibit the release of norepinephrine and dopamine. Similarly, antagonism of 5-HT₇ receptors is hypothesized to contribute to increased catecholamine release in the prefrontal cortex, thereby enhancing cognitive and executive functions.[6][7]

Preclinical Evidence

Extensive preclinical studies in rodent models have established the foundational pharmacological profile of pirepemat.

Neurochemical and Gene Expression Effects

The most striking preclinical finding is pirepemat's ability to selectively augment catecholamine levels in the cortex.[6] Microdialysis studies in rats demonstrated a significant and dose-dependent increase in cortical dopamine and norepinephrine output, while striatal dopamine levels remained largely unchanged.[6] This cortical preference is a key differentiating feature of the compound.

| Brain Region | Neurotransmitter | Effect (% of Baseline) |

| Cortex | Catecholamines (DA + NE) | ↑ 600-750% |

| Cortex | Acetylcholine (ACh) | ↑ ~250% |

| Striatum | Dopamine (DA) | Unaltered |

| Striatum | Norepinephrine (NE) | ↑ ~250% |

| Hippocampus | Acetylcholine (ACh) | ↑ ~190% |

| Table 2: Summary of In Vivo Microdialysis Results in Rats. Data from Hjorth et al., 2020.[6] |

Furthermore, pirepemat administration led to a 1.5- to 2-fold increase in the expression of immediate early genes (IEGs) associated with neuronal activity, plasticity, and cognition, supporting its role as a cognitive enhancer.[6]

Experimental Protocols: Preclinical

-

In Vitro Receptor Assays: Standard radioligand binding assays were used to determine the affinity (Kᵢ values) of pirepemat for a wide panel of CNS receptors and transporters.[6]

-

In Vivo Microdialysis: This technique was performed on conscious, freely moving rats. Microdialysis probes were stereotaxically implanted into target brain regions (e.g., prefrontal cortex, striatum). Following a recovery period, pirepemat (3.7-150 µmol/kg, s.c.) or vehicle was administered. Dialysate samples were collected at regular intervals and analyzed via high-performance liquid chromatography (HPLC) to quantify neurotransmitter levels.[6]

-

Behavioral Models:

-

Tetrabenazine-induced Hypoactivity: Rats were administered tetrabenazine to deplete monoamines and induce a state of hypoactivity. The ability of pirepemat to reverse this deficit was assessed by measuring locomotor activity.[6]

-

Cognitive Function: The novel object recognition (NOR) and reversal learning tests were used to assess pro-cognitive effects in rats.[6]

-

Clinical Development

Pirepemat has undergone a structured clinical development program, progressing from healthy volunteer studies to patient trials.

Phase 1: Safety and Pharmacokinetics

-

Experimental Protocol: A first-in-human, randomized, double-blind, placebo-controlled study was conducted in healthy male volunteers. The trial assessed single ascending doses (SAD; 10-350 mg) in 20 subjects and multiple ascending doses (MAD; 100 and 250 mg TID for 7 days) in 24 subjects.[12] The primary objectives were to evaluate safety, tolerability, and pharmacokinetics (PK).[12][13]

-

Key Findings: Pirepemat was generally well-tolerated.[12] The most frequent adverse events were mild headache and dizziness, primarily at the highest doses.[12] The PK profile was linear, with rapid absorption and a half-life supporting three-times-daily dosing.[12] Food intake did not significantly impact its pharmacokinetics.[12]

| PK Parameter | Value |

| Median Time to Max. Concentration (Tₘₐₓ) | ~2.0 hours |

| Mean Terminal Half-life (t₁/₂) | 3.7 - 5.2 hours |

| Table 3: Key Pharmacokinetic Parameters of Pirepemat in Healthy Volunteers.[12] |

Phase 2a: Proof of Concept in PD Patients

-

Experimental Protocol: This randomized (3:1), placebo-controlled, 28-day study evaluated pirepemat in 32 patients with Parkinson's disease and dementia (PD-D).[5] The primary endpoint was safety and tolerability. Dosing was individually titrated over the first 14 days, followed by a 14-day stable-dose period, with an average daily dose of 600 mg.[2][5]

-

Key Findings: The study met its primary safety and tolerability objectives, with adverse events being generally mild and transient.[5] Importantly, exploratory efficacy assessments suggested improvements in symptoms poorly responsive to levodopa, including a reduction in apathy and improvements in executive function and postural control.[1][2][5]

Phase 2b (REACT-PD): Efficacy in PD Patients with Fall Risk

-

Experimental Protocol: The REACT-PD study (NCT05258071) was a randomized, double-blind, placebo-controlled trial involving 104 PD patients with mild cognitive impairment.[9] It evaluated two doses of pirepemat (300 mg and 600 mg daily) against a placebo over 12 weeks. The primary outcome was the change in fall frequency.[9]

-

Key Findings: Top-line results announced in March 2025 indicated that the 600 mg daily dose reduced the fall rate by 42%; however, this effect did not achieve statistical significance compared to placebo.[9] Notably, a meaningful improvement in cognitive function, as measured by the Montreal Cognitive Assessment (MoCA) scale, was observed.[9] Subsequent in-depth analyses revealed that in a specific medium plasma concentration range, pirepemat reduced the fall rate by a statistically significant 51.5%.[11]

Summary and Conclusion

Pirepemat (IRL752) represents a novel therapeutic approach for Parkinson's disease, targeting the enhancement of cortical neurochemistry to address symptoms that are significant sources of disability and are not adequately managed by levodopa.

Effects on Dopamine Neurotransmission:

-

Indirect Modulation: Pirepemat does not directly bind to or activate dopamine receptors. Its effect on dopamine is indirect, mediated through antagonism of 5-HT₇ and α₂ receptors.[6][7]

-

Regioselective Action: The compound's most critical feature is its cortically preferential enhancement of dopamine and norepinephrine.[5][6] This contrasts with levodopa and dopamine agonists, which primarily increase dopamine signaling in the striatum to treat cardinal motor symptoms.

-

Therapeutic Implication: By selectively increasing dopamine in the prefrontal cortex, pirepemat is positioned to treat deficits in executive function, cognition, and motivation (apathy), which are closely linked to cortical dopamine depletion in PD.[1][14]

References

- 1. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

- 2. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

- 3. IRLAB starts Phase II study with IRL752 for the treatment of Parkinson’s disease dementia - IRLAB [irlab.se]

- 4. Pirepemat - Wikipedia [en.wikipedia.org]

- 5. A Phase 2a Trial Investigating the Safety and Tolerability of the Novel Cortical Enhancer IRL752 in Parkinson's Disease Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (3 S)-3-(2,3-difluorophenyl)-3-methoxypyrrolidine (IRL752) -a Novel Cortical-Preferring Catecholamine Transmission- and Cognition-Promoting Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. IRLAB provides in-depth information on results from successful Phase IIa study with IRL752 in Parkinson’s disease - IRLAB [irlab.se]

- 8. medchemexpress.com [medchemexpress.com]

- 9. IRLAB reports topline results from a Phase IIb study of pirepemat in patients with Parkinson's disease - IRLAB [irlab.se]

- 10. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

- 11. Pirepemat (IRL752) - IRLAB [irlab.se]

- 12. First-in-Human Study to Assess the Safety, Tolerability, and Pharmacokinetics of Pirepemat, a Cortical Enhancer, in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. First‐in‐Human Study to Assess the Safety, Tolerability, and Pharmacokinetics of Pirepemat, a Cortical Enhancer, in Healthy Volunteers | Semantic Scholar [semanticscholar.org]

- 14. IRLAB’s Phase IIa study with IRL752 is published in Movement Disorders - IRLAB [irlab.se]

The Differential Modulation of Norepinephrine and Acetylcholine by Venlafaxine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Venlafaxine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI), exerts its therapeutic effects primarily through the potentiation of noradrenergic and serotonergic neurotransmission. This technical guide provides an in-depth analysis of the modulatory effects of venlafaxine on norepinephrine and acetylcholine systems. Through a comprehensive review of preclinical and clinical data, this document details the quantitative pharmacology of venlafaxine, including its binding affinities for norepinephrine transporters and its impact on extracellular norepinephrine levels. In contrast, the available evidence consistently indicates a lack of significant direct interaction with the cholinergic system. Detailed experimental protocols for key assays are provided to facilitate further research and drug development in this area.

Introduction

Venlafaxine is a first-in-class SNRI approved for the treatment of major depressive disorder, generalized anxiety disorder, social anxiety disorder, and panic disorder.[1] Its primary mechanism of action involves the inhibition of the reuptake of both serotonin and norepinephrine, leading to increased concentrations of these neurotransmitters in the synaptic cleft.[2] The dual action on both serotonergic and noradrenergic systems is thought to contribute to its broad efficacy.[2] This guide focuses on the specific interactions of venlafaxine with the norepinephrine and acetylcholine systems, providing a detailed overview of its pharmacological profile.

Modulation of the Noradrenergic System

Venlafaxine's interaction with the noradrenergic system is characterized by its dose-dependent inhibition of the norepinephrine transporter (NET). At lower therapeutic doses, venlafaxine primarily acts as a serotonin reuptake inhibitor, with significant norepinephrine reuptake inhibition occurring at higher doses.[3][4]

Quantitative Data: Binding Affinity and Transporter Occupancy

The affinity of venlafaxine for the human norepinephrine transporter has been quantified through in vitro radioligand binding assays. These studies reveal a lower affinity for NET compared to the serotonin transporter (SERT), explaining the dose-dependent nature of its noradrenergic effects.

| Target Transporter | Binding Parameter | Value (nM) | Radioligand Used | System |

| Norepinephrine Transporter (NET) | Kᵢ | 2480[5] | [³H]Nisoxetine[5] | Human Transporter[5] |

| Serotonin Transporter (SERT) | Kᵢ | 82[5] | [³H]Paroxetine[5] | Human Transporter[5] |

| Table 1: In Vitro Binding Affinity of Racemic Venlafaxine for Human Norepinephrine and Serotonin Transporters. |

In vivo studies using positron emission tomography (PET) in patients with major depressive disorder have quantified the occupancy of NET in the brain at clinically relevant doses of venlafaxine.

| Venlafaxine ER Daily Dose (mg/day) | Plasma Concentration (ng/mL) | NET Occupancy in Thalamus (%) |

| 37.5 - 300 | 108 - 947 | 8 - 61 |

| Table 2: In Vivo Norepinephrine Transporter (NET) Occupancy in the Human Brain Following Venlafaxine ER Administration. |

Quantitative Data: In Vivo Effects on Extracellular Norepinephrine Levels

In vivo microdialysis studies in animal models have demonstrated the dose-dependent effect of venlafaxine on extracellular norepinephrine levels in various brain regions.

| Animal Model | Brain Region | Venlafaxine Dose | Route of Administration | Peak Increase in Extracellular Norepinephrine (% of Basal) |

| Rat | Prefrontal Cortex | 10 mg/kg (chronic) | i.p. | Reduced stress-induced increase by 75% |

| Mouse | Frontal Cortex | 8 mg/kg | i.p. | ~140% |

| Mouse | Prefrontal Cortex | Not specified | Not specified | Significant increase[5] |

| Table 3: Effect of Venlafaxine on Extracellular Norepinephrine Levels in Animal Models (In Vivo Microdialysis). |

Signaling Pathway of Venlafaxine's Noradrenergic Modulation

The following diagram illustrates the mechanism by which venlafaxine modulates noradrenergic signaling.

Interaction with the Cholinergic System

In contrast to its well-defined effects on the noradrenergic system, venlafaxine exhibits a notable lack of significant interaction with the cholinergic system.

Quantitative Data: Muscarinic Receptor Binding Affinity

In vitro binding assays have consistently demonstrated that venlafaxine and its active metabolite, O-desmethylvenlafaxine (ODV), have no significant affinity for muscarinic acetylcholine receptors.

| Compound | Concentration | Inhibition of [³H]N-methylscopolamine specific binding |

| Venlafaxine | 10⁻⁴ M | <35% |

| Desvenlafaxine | 10⁻⁴ M | <35% |

| Table 4: Inhibitory Effect of Venlafaxine and Desvenlafaxine on Muscarinic Receptor Binding in Mouse Cerebral Neocortex. |

Furthermore, repeated administration of venlafaxine in animal models did not alter the hypothermic response to the central cholinergic agonist oxotremorine, providing further in vivo evidence for the absence of a direct interaction with the cholinergic system. Studies have also noted that venlafaxine is associated with fewer anticholinergic adverse effects compared to tricyclic antidepressants.

Due to the lack of evidence for a direct modulatory effect, a signaling pathway diagram for venlafaxine's interaction with the cholinergic system is not presented.

Experimental Protocols

Radioligand Binding Assay for Norepinephrine Transporter (NET) Affinity

This protocol outlines the methodology for determining the binding affinity (Kᵢ) of a test compound for the norepinephrine transporter.

Objective: To quantify the affinity of a test compound for NET by measuring its ability to displace a specific radioligand.

Materials:

-

Cell membranes prepared from cells expressing human NET.

-

Radioligand: [³H]Nisoxetine.[5]

-

Test compound (e.g., venlafaxine) at a range of concentrations.

-

Non-specific binding control: A high concentration of a known non-radiolabeled NET inhibitor (e.g., desipramine).

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation vials and scintillation fluid.

-

Filtration apparatus.

-

Liquid scintillation counter.

Procedure:

-

Incubation: In a multi-well plate, combine the cell membrane preparation, a fixed concentration of [³H]Nisoxetine, and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add the high concentration of the non-radiolabeled NET inhibitor.

-

Equilibrium: Incubate the mixture for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium.

-

Separation: Terminate the incubation by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

-

In Vivo Microdialysis for Extracellular Norepinephrine Measurement

This protocol describes the in vivo microdialysis technique to measure extracellular norepinephrine levels in the brain of a freely moving animal following the administration of a test compound.

Procedure:

-

Surgical Implantation of Guide Cannula:

-

Anesthetize the animal (e.g., male Sprague-Dawley rat) and place it in a stereotaxic frame.

-

Expose the skull and drill a small hole at the coordinates corresponding to the target brain region (e.g., prefrontal cortex).

-

Slowly lower the guide cannula to the desired depth and secure it to the skull with dental cement and anchor screws.

-

Suture the incision and allow the animal to recover for at least one week.

-

-

Microdialysis Experiment:

-

On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).

-

Allow the system to equilibrate for 1-2 hours to establish a stable baseline of neurotransmitter levels.

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Administer the test compound (e.g., venlafaxine) via the desired route (e.g., intraperitoneal injection).

-

Continue collecting dialysate samples for several hours post-administration.

-

Immediately freeze the collected samples and store them at -80°C until analysis.

-

-

Sample Analysis:

-

Analyze the dialysate samples for norepinephrine concentration using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

-

-

Data Analysis:

-

Express the norepinephrine concentration in each sample as a percentage of the average baseline concentration.

-

-

Histological Verification:

-

At the end of the experiment, euthanize the animal and perfuse the brain.

-

Section the brain and stain the tissue to verify the correct placement of the microdialysis probe.

-

Conclusion

The pharmacological profile of venlafaxine is characterized by a distinct and dose-dependent modulation of the noradrenergic system, primarily through the inhibition of the norepinephrine transporter. This action is supported by a robust body of in vitro and in vivo quantitative data. In contrast, the available evidence strongly indicates that venlafaxine does not significantly interact with the cholinergic system, as demonstrated by its lack of affinity for muscarinic receptors and the absence of in vivo cholinergic effects. This technical guide provides a comprehensive overview of these differential modulatory effects and offers detailed experimental protocols to aid in the continued investigation of venlafaxine and the development of novel therapeutics targeting these neurotransmitter systems.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Venlafaxine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 4. Effects of acute and chronic administration of venlafaxine and desipramine on extracellular monoamine levels in the mouse prefrontal cortex and striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Venlafaxine. A review of its pharmacology and therapeutic potential in depression - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Pirepemat (IRL752): A Cortical Enhancer for Parkinson's Disease

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Pirepemat (IRL752) is a novel small molecule in late-stage clinical development for the treatment of axial motor and cognitive deficits in Parkinson's disease (PD), particularly aimed at reducing the risk of falls. This technical guide provides an in-depth overview of the discovery, preclinical development, and clinical evaluation of pirepemat. The compound acts as a cortical-preferring catecholamine transmission-enhancing agent, primarily through its antagonist activity at serotonin 5-HT7 and α2C-adrenoceptors. This mechanism leads to a regioselective increase in cortical dopamine, norepinephrine, and acetylcholine levels, addressing neurotransmitter deficiencies implicated in the non-dopaminergic symptoms of PD. This whitepaper summarizes the key preclinical and clinical data, details the experimental methodologies employed, and visualizes the underlying signaling pathways and experimental workflows.

Introduction

Parkinson's disease is a progressive neurodegenerative disorder characterized by hallmark motor symptoms such as bradykinesia, rigidity, and tremor, which are primarily attributed to the loss of dopaminergic neurons in the substantia nigra. However, as the disease progresses, patients often develop a range of non-dopaminergic symptoms, including cognitive impairment, dementia, and postural instability leading to frequent falls. These symptoms are often poorly responsive to conventional levodopa therapy and represent a significant unmet medical need.

Pirepemat (formerly IRL752), a (3S)-3-(2,3-difluorophenyl)-3-methoxypyrrolidine, was identified through a proprietary systems biology-based research platform, the Integrative Screening Process (ISP), as a potential therapeutic agent for these challenging aspects of PD.[1] Its unique pharmacological profile is designed to enhance cortical neurotransmission, thereby improving cognitive function and reducing the risk of falls.[2]

Mechanism of Action: A Cortical-Preferring Neurotransmitter Enhancer

Pirepemat's therapeutic effects are attributed to its distinctive mechanism of action, which involves the antagonism of specific G-protein coupled receptors, leading to a downstream enhancement of cortical neurotransmission.

Signaling Pathway

The primary molecular targets of pirepemat are the serotonin 5-HT7 receptor and the α2C-adrenoceptor, where it acts as an antagonist.[3] Blockade of these receptors, which are expressed in cortical regions, is hypothesized to disinhibit the release of key neurotransmitters. This leads to a preferential increase in the synaptic availability of dopamine (DA), norepinephrine (NA), and acetylcholine (ACh) in the cerebral cortex.[3][4] This targeted action in the cortex is crucial, as deficits in these neurotransmitters in this brain region are linked to the cognitive and axial motor symptoms of Parkinson's disease.[4][5]

Receptor Binding Affinities

In vitro binding assays have quantified the affinity of pirepemat for its primary targets. The data demonstrate a high affinity for the 5-HT7 receptor and the α2C-adrenoceptor, supporting these as the key mediators of its pharmacological effects.

| Receptor Target | Binding Affinity (Ki, nM) |

| 5-HT7 Receptor | 2.2 |

| α2C-Adrenoceptor | 10 |

| Table 1: In vitro receptor binding affinities of pirepemat.[3] |

Preclinical Development

An extensive preclinical program was conducted to characterize the pharmacological profile of pirepemat and to establish its potential for treating cognitive and motor deficits.

Experimental Workflow for Preclinical Assessment

The preclinical evaluation of pirepemat followed a multi-faceted approach, encompassing in vitro receptor binding studies, in vivo neurochemical analysis, and a battery of behavioral assays to assess its effects on cognition and motor function.

Neurochemical Effects

3.2.1. In Vivo Microdialysis

-

Protocol: In vivo microdialysis studies were conducted in freely moving rats to measure extracellular levels of dopamine, norepinephrine, and acetylcholine in different brain regions. A microdialysis probe was stereotaxically implanted in the medial prefrontal cortex and striatum. Following a stabilization period, artificial cerebrospinal fluid was perfused through the probe at a constant flow rate. Dialysate samples were collected at regular intervals before and after subcutaneous administration of pirepemat. Neurotransmitter levels in the dialysate were quantified using high-performance liquid chromatography with electrochemical detection.[6][7]

-

Results: Pirepemat dose-dependently and preferentially increased catecholamine and acetylcholine levels in the cortex.

| Brain Region | Neurotransmitter | Maximum Increase from Baseline (%) |

| Medial Prefrontal Cortex | Dopamine (DA) | 600-750 |

| Medial Prefrontal Cortex | Norepinephrine (NA) | 600-750 |

| Striatum | Dopamine (DA) | Unaltered |

| Striatum | Norepinephrine (NA) | ~250 |

| Cortex | Acetylcholine (ACh) | ~250 |

| Hippocampus | Acetylcholine (ACh) | ~190 |

| Table 2: Effects of pirepemat on extracellular neurotransmitter levels in rat brain.[3] |

3.2.2. Gene Expression

-

Protocol: The effect of pirepemat on neuronal activity was assessed by measuring the expression of immediate early genes (IEGs), such as c-Fos, which are markers of neuronal activation. Rats were administered pirepemat or vehicle, and brain tissue from cortical and subcortical regions was collected at a specific time point post-administration. Gene expression levels were quantified using quantitative polymerase chain reaction (qPCR) or a similar transcriptomic analysis method.

-

Results: Pirepemat administration led to a 1.5- to 2-fold increase in the expression of neuronal activity-, plasticity-, and cognition-related IEGs in cortical regions, with minor changes in monoaminergic tissue neurochemistry.[3]

Behavioral Pharmacology

3.3.1. Tetrabenazine-Induced Hypoactivity

-

Protocol: Tetrabenazine is a vesicular monoamine transporter 2 (VMAT2) inhibitor that depletes presynaptic stores of dopamine, norepinephrine, and serotonin, leading to a state of hypoactivity in rodents. This model is used to assess the potential of a compound to restore normal motor function. Animals were pre-treated with tetrabenazine to induce hypoactivity, followed by the administration of pirepemat or vehicle. Locomotor activity was then measured in an open-field arena.[8][9]

-

Results: Pirepemat was shown to normalize tetrabenazine-induced hypoactivity, suggesting its ability to enhance monoaminergic transmission and restore motor function in a state of neurotransmitter depletion.[3]

3.3.2. Novel Object Recognition (NOR) Test

-

Protocol: The NOR test is used to evaluate learning and memory in rodents. The protocol involves three phases: habituation, acquisition, and retention. During habituation, the animal is allowed to explore an empty arena. In the acquisition phase, two identical objects are placed in the arena, and the animal is allowed to explore them. After an inter-trial interval, one of the objects is replaced with a novel object in the retention phase. The time spent exploring the novel versus the familiar object is measured. A preference for the novel object indicates intact recognition memory. To model cognitive deficits, a sub-chronic phencyclidine (PCP) treatment regimen was used to impair NOR performance.[10][11]

-

Results: Pirepemat demonstrated pro-cognitive effects in the NOR test by reversing the cognitive deficits induced by sub-chronic PCP administration.[3]

3.3.3. Reversal Learning Test

-

Protocol: The reversal learning task assesses cognitive flexibility, an executive function often impaired in Parkinson's disease. In this task, an animal is first trained to associate a specific stimulus or location with a reward (acquisition phase). Once the animal has learned this association, the reward contingency is reversed, such that the previously unrewarded stimulus is now rewarded (reversal phase). The ability of the animal to adapt to this change and learn the new rule is a measure of cognitive flexibility.[12][13]

-

Results: Pirepemat showed positive effects in the reversal learning test, indicating an improvement in cognitive flexibility.[3]

Clinical Development

The promising preclinical profile of pirepemat led to its advancement into clinical trials to evaluate its safety, tolerability, and efficacy in patients with Parkinson's disease.

Phase I Clinical Trial

-

Design: A first-in-human, randomized, double-blind, placebo-controlled, single and multiple ascending dose study was conducted in healthy volunteers. The primary objective was to assess the safety and tolerability of pirepemat. Pharmacokinetics were also evaluated.[14]

-

Results: Pirepemat was found to be safe and well-tolerated in healthy volunteers. It exhibited dose-linear pharmacokinetics, and food intake did not affect its absorption or distribution.[14]

Phase IIa Clinical Trial

-

Design: A randomized, double-blind, placebo-controlled Phase IIa study (EudraCT: 2017-001673-17) was conducted to investigate the safety, tolerability, and exploratory efficacy of pirepemat in 32 patients with Parkinson's disease and dementia.[15][16] Patients received either pirepemat or placebo as an add-on to their stable antiparkinsonian medication for 28 days. The dose of pirepemat was individually titrated over the first 14 days, followed by a 14-day stable dose period.[17]

-

Results: The primary objective of safety and tolerability was met.[15] Adverse events were generally mild and transient.[17] Exploratory efficacy analyses suggested improvements in symptoms that are typically unresponsive to levodopa, such as apathy, executive function, and postural control.[18]

| Parameter | Pirepemat Group | Placebo Group |

| Number of Patients | 25 | 7 |

| Mean Stable Dose | 600 mg/day | N/A |

| Apathy/Indifference (NPI-12) | 75% decrease (p=0.004) | 33% decrease (not significant) |

| Caregiver Distress (NPI-12) | 75% decrease (p=0.029) | 25% decrease (not significant) |

| Table 3: Key exploratory efficacy outcomes from the Phase IIa clinical trial.[5] |

Phase IIb Clinical Trial (REACT-PD)

-

Design: The REACT-PD study (NCT05258071) was a randomized, double-blind, placebo-controlled Phase IIb trial designed to evaluate the efficacy and safety of two doses of pirepemat (300 mg and 600 mg daily) compared to placebo in reducing the frequency of falls in 104 patients with Parkinson's disease.[1][19] The treatment duration was three months.[19] The primary endpoint was the change in fall rate.[20]

-

Results: The topline results indicated that pirepemat at a dose of 600 mg daily reduced the fall rate by 42% compared to baseline; however, this effect did not reach statistical significance compared to placebo.[1] Further in-depth analyses revealed that in a medium plasma concentration range, pirepemat significantly reduced the fall rate by 51.5% (p<0.05 vs. placebo).[1]

| Treatment Group | Reduction in Fall Rate | Statistical Significance vs. Placebo |

| Pirepemat (600 mg/day) | 42% | Not Significant |

| Pirepemat (Medium Plasma Concentration) | 51.5% | p < 0.05 |

| Table 4: Key efficacy outcomes from the Phase IIb REACT-PD clinical trial.[1] |

Conclusion

Pirepemat (IRL752) is a first-in-class cortical enhancer with a novel mechanism of action that addresses the unmet need for treatments for non-dopaminergic symptoms of Parkinson's disease. Its ability to preferentially increase cortical levels of dopamine, norepinephrine, and acetylcholine, as demonstrated in preclinical studies, provides a strong rationale for its potential to improve cognitive function and reduce falls. Clinical trials have established a favorable safety and tolerability profile. While the primary endpoint of the Phase IIb study was not met in the overall population, the significant reduction in fall rate observed in patients with a medium plasma concentration of pirepemat is a promising finding that will guide the design of future clinical development. Pirepemat represents a significant advancement in the pursuit of therapies that can improve the quality of life for individuals living with Parkinson's disease.

References

- 1. Pirepemat (IRL752) - IRLAB [irlab.se]

- 2. Translational Aspects of the Novel Object Recognition Task in Rats Abstinent Following Sub-Chronic Treatment with Phencyclidine (PCP): Effects of Modafinil and Relevance to Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (3 S)-3-(2,3-difluorophenyl)-3-methoxypyrrolidine (IRL752) -a Novel Cortical-Preferring Catecholamine Transmission- and Cognition-Promoting Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. IRLAB’s Phase IIa study with IRL752 is published in Movement Disorders - IRLAB [irlab.se]

- 5. IRLAB provides in-depth information on results from successful Phase IIa study with IRL752 in Parkinson’s disease - IRLAB [irlab.se]

- 6. Methods for Intratumoral Microdialysis Probe Targeting and Validation in Murine Brain Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Clinical Assessment of the Effect of Tetrabenazine on Functional Scales in Huntington Disease: A Pilot Open Label Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Short-term effects of tetrabenazine on chorea associated with Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Translational Aspects of the Novel Object Recognition Task in Rats Abstinent Following Sub-Chronic Treatment with Phencyclidine (PCP): Effects of Modafinil and Relevance to Cognitive Deficits in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. b-neuro.com [b-neuro.com]

- 13. researchgate.net [researchgate.net]

- 14. IRLAB starts Phase II study with IRL752 for the treatment of Parkinson’s disease dementia - IRLAB [irlab.se]

- 15. IRLAB reports top-line results from Phase IIa study with IRL752 - IRLAB [irlab.se]

- 16. irlab.se [irlab.se]

- 17. A Phase 2a Trial Investigating the Safety and Tolerability of the Novel Cortical Enhancer IRL752 in Parkinson's Disease Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

- 19. The last patient has now completed the full treatment period in IRLAB's Phase IIb study with pirepemat - IRLAB [irlab.se]

- 20. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

Preclinical Profile of IRL752: A Novel Cortical Enhancer for Parkinson's Disease Dementia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

IRL752 (Pirepemat), a novel small-molecule compound, has demonstrated significant potential in preclinical studies for the treatment of cognitive and psychiatric symptoms associated with Parkinson's disease dementia (PDD). Developed by IRLAB Therapeutics, this cortical enhancer selectively modulates neurotransmission in the frontal cortex, a brain region critically implicated in the executive dysfunction and apathy characteristic of PDD. This technical guide provides a comprehensive overview of the preclinical data, detailing the compound's mechanism of action, pharmacodynamics, and efficacy in relevant animal models. All quantitative data are summarized for comparative analysis, and where available, detailed experimental protocols are provided. Visualizations of key signaling pathways and experimental workflows are included to facilitate a deeper understanding of IRL752's preclinical profile.

Mechanism of Action: Cortical Neurotransmitter Modulation

Preclinical investigations have revealed that IRL752 exerts its therapeutic effects by enhancing the synaptic availability of key neurotransmitters—dopamine (DA), norepinephrine (NE), and acetylcholine (ACh)—preferentially within the frontal cortex.[1][2][3] This region-specific action is critical, as the levels of these neurotransmitters are known to be diminished in the frontal cortical areas of individuals with PDD.[4] The primary molecular targets of IRL752 are believed to be the 5-hydroxytryptamine 7 (5-HT7) receptor and the α2c-adrenoceptor, where it acts as an antagonist.[2][5] This antagonism is hypothesized to be a key contributor to its in vivo efficacy.[2]

By counteracting the reduction in these crucial neurotransmitters, IRL752 may improve cognitive and psychiatric symptoms in patients with PDD.[5] Furthermore, preclinical studies have shown that IRL752 activates the expression of genes involved in modulating synaptic activity and plasticity, suggesting a potential for long-term beneficial effects on neuronal function.[5]

Pharmacodynamics: In Vivo Neurochemical Effects

The impact of IRL752 on neurotransmitter levels has been quantified in preclinical microdialysis studies. These experiments provide direct evidence of the compound's ability to modulate cortical neurochemistry.

Quantitative Data from In Vivo Microdialysis

The following table summarizes the dose-dependent effects of IRL752 on extracellular neurotransmitter levels in different brain regions of rats.[2]

| Brain Region | Neurotransmitter | Dose Range (s.c.) | Maximum Increase (vs. Baseline) |

| Cortex | Catecholamines | 3.7-150 µmol/kg | 600-750% |

| Acetylcholine | 3.7-150 µmol/kg | ~250% | |

| Striatum | Dopamine | 3.7-150 µmol/kg | No significant change |

| Norepinephrine | 3.7-150 µmol/kg | ~250% | |

| Hippocampus | Acetylcholine | 3.7-150 µmol/kg | ~190% |

Experimental Protocol: In Vivo Microdialysis

While the specific, detailed protocol used in the IRL752 studies is not publicly available, a general methodology for in vivo microdialysis for catecholamine and acetylcholine measurement is as follows:

-

Animal Preparation: Male Sprague-Dawley rats are anesthetized and placed in a stereotaxic frame.

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region (e.g., frontal cortex, striatum, hippocampus).

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after subcutaneous administration of IRL752 or vehicle.

-

Neurotransmitter Analysis: The concentrations of dopamine, norepinephrine, and acetylcholine in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Preclinical Efficacy in Animal Models of Cognition

IRL752 has demonstrated procognitive effects in rodent models designed to assess different aspects of learning and memory.

Tetrabenazine-Induced Hypoactivity

In a model of monoamine depletion, IRL752 was shown to normalize tetrabenazine-induced hypoactivity.[2] This suggests that IRL752 can counteract deficits in catecholaminergic neurotransmission.

Novel Object Recognition (NOR) Test

The NOR test evaluates an animal's ability to recognize a novel object from a familiar one, a measure of recognition memory. IRL752 has shown procognitive effects in this paradigm.[2]

Reversal Learning Task

The reversal learning task assesses cognitive flexibility, an executive function that is often impaired in PDD. IRL752 has also demonstrated positive effects in this behavioral test.[2]

Quantitative Data from Behavioral Studies

Specific quantitative data from the NOR and reversal learning tests for IRL752 are not fully detailed in the primary publication. However, the studies report a procognitive effect.[2]

Experimental Protocols for Behavioral Assays

Detailed, step-by-step protocols for the specific behavioral assays used in the IRL752 preclinical studies are not publicly available. The following are generalized protocols for these tests in rats.

3.5.1. Novel Object Recognition (NOR) Test

-

Habituation: Rats are individually habituated to an open-field arena for a set period over several days.[4]

-

Familiarization Phase: Two identical objects are placed in the arena, and the rat is allowed to explore them for a defined time.[4]

-

Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The time spent exploring each object is recorded. A preference for the novel object indicates intact recognition memory.[4]

3.5.2. Reversal Learning Task

-

Initial Discrimination: Rats are trained to associate a specific stimulus (e.g., a lever press on one side) with a reward.[1]

-

Reversal Phase: Once the initial association is learned to a criterion, the reward contingency is reversed (e.g., the other lever now provides the reward).[1]

-

Measurement: The number of trials or errors to reach the criterion in the reversal phase is measured as an indicator of cognitive flexibility.[1]

Gene Expression Analysis

Preclinical studies have also investigated the effect of IRL752 on the expression of immediate early genes (IEGs), which are associated with neuronal activity, plasticity, and cognition. Administration of IRL752 resulted in a 1.5- to 2-fold increase in the expression of these genes.[2] The specific genes analyzed and the detailed methodology for this analysis are not provided in the available literature.

Conclusion

The preclinical data for IRL752 strongly support its potential as a novel therapeutic for Parkinson's disease dementia. Its unique mechanism of action, characterized by a cortically preferential enhancement of dopamine, norepinephrine, and acetylcholine neurotransmission, directly addresses the neurochemical deficits observed in PDD. The compound's efficacy in animal models of cognitive function further validates its therapeutic promise. While more detailed information on its receptor binding profile and the specific experimental protocols would provide a more complete picture, the existing data provide a solid foundation for its continued clinical development. The progression of IRL752 into clinical trials will be crucial in determining its safety and efficacy in patients with this debilitating condition.

References

- 1. b-neuro.com [b-neuro.com]

- 2. (3 S)-3-(2,3-difluorophenyl)-3-methoxypyrrolidine (IRL752) -a Novel Cortical-Preferring Catecholamine Transmission- and Cognition-Promoting Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. IRLAB starts Phase II study with IRL752 for the treatment of Parkinson’s disease dementia - IRLAB [irlab.se]

- 4. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. IRLAB update on clinical Phase II pipeline - IRL752 and IRL790 - IRLAB [irlab.se]

In-Vitro Characterization of RU 752 Binding Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro characterization of RU 752, a potent antagonist of the Mineralocorticoid Receptor (MR). This document details its binding properties, the experimental protocols used for its characterization, and its role within the broader context of mineralocorticoid receptor signaling.

Introduction to this compound and the Mineralocorticoid Receptor

This compound, also known as RU 26752, is a steroidal antagonist of the mineralocorticoid receptor (MR). The MR, a member of the nuclear receptor superfamily, plays a crucial role in regulating electrolyte and water balance, primarily through its interaction with the steroid hormone aldosterone. Dysregulation of the MR signaling pathway is implicated in various cardiovascular and renal diseases, making MR antagonists like this compound valuable tools for research and potential therapeutic development.

Quantitative Binding Data

| Compound | Receptor | Assay Type | IC50 (nM) | Kd (nM) | Reference |

| Spironolactone | Mineralocorticoid Receptor | Competitive Binding | 24 | - | [1] |

| Eplerenone | Mineralocorticoid Receptor | Competitive Binding | 81 | - | [1] |

| Finerenone | Mineralocorticoid Receptor | Competitive Binding | 18 | - | [1] |

| Aldosterone | Mineralocorticoid Receptor | Saturation Binding | - | ~0.5 | [2] |

| Corticosterone | Mineralocorticoid Receptor | Saturation Binding | - | ~0.5 | [2] |

Relative Binding Affinity: Studies have demonstrated that RU 26752 effectively competes with radiolabeled aldosterone for binding to the mineralocorticoid receptor, indicating a high relative binding affinity. In studies characterizing renal mineralocorticoid receptors, the intrinsic steroid specificity was determined, providing a rank order of affinity for various steroids.[3]

Experimental Protocols

Competitive Radioligand Binding Assay for Mineralocorticoid Receptor

This protocol outlines a typical in-vitro competitive binding assay to determine the affinity of a test compound, such as this compound, for the mineralocorticoid receptor.

Objective: To determine the concentration of a test compound that inhibits 50% of the specific binding of a radiolabeled ligand to the mineralocorticoid receptor (IC50).

Materials:

-

Receptor Source: Purified mineralocorticoid receptor or cell membranes prepared from cells expressing the MR (e.g., Sf9 insect cells, HEK293 cells).

-

Radioligand: Tritiated ([³H]) aldosterone or another suitable high-affinity MR agonist/antagonist.

-

Test Compound: this compound (RU 26752).

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity MR ligand (e.g., unlabeled aldosterone).

-

Assay Buffer: e.g., Tris-HCl buffer with additives to minimize non-specific binding and maintain receptor stability.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

Filtration Apparatus.

-

Scintillation Counter.

Procedure:

-

Receptor Preparation: Prepare a homogenous suspension of the receptor source in the assay buffer.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Receptor preparation + Radioligand + Assay Buffer.

-

Non-specific Binding: Receptor preparation + Radioligand + High concentration of unlabeled ligand.

-

Test Compound Wells: Receptor preparation + Radioligand + Serial dilutions of this compound.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach binding equilibrium.

-

Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

-

Experimental Workflow for Competitive Binding Assay

Signaling Pathways

This compound, as a mineralocorticoid receptor antagonist, inhibits the signaling cascade initiated by aldosterone. The canonical pathway involves the binding of aldosterone to the cytosolic MR, leading to its translocation to the nucleus and modulation of gene expression.

Mineralocorticoid Receptor Signaling Pathway

Pathway Description:

-

Ligand Binding: Aldosterone, a steroid hormone, diffuses across the cell membrane and binds to the inactive mineralocorticoid receptor in the cytoplasm, which is complexed with heat shock proteins (HSPs).

-

Receptor Activation: Upon aldosterone binding, the MR undergoes a conformational change, dissociates from the HSPs, and forms an active MR-aldosterone complex.

-

Nuclear Translocation and Dimerization: The active complex translocates to the nucleus and dimerizes.

-

DNA Binding: The MR dimer binds to specific DNA sequences known as Mineralocorticoid Response Elements (MREs) in the promoter regions of target genes.

-

Gene Transcription: This binding event recruits co-regulatory proteins and initiates the transcription of target genes, leading to the synthesis of new mRNA.

-

Protein Synthesis and Cellular Response: The mRNA is translated into proteins that mediate the physiological effects of aldosterone, such as the regulation of ion transport channels (e.g., ENaC and Na+/K+-ATPase) in epithelial cells.

Action of this compound: this compound acts as a competitive antagonist by binding to the mineralocorticoid receptor, thereby preventing the binding of aldosterone. This blockade inhibits the entire downstream signaling cascade, preventing the transcription of aldosterone-responsive genes and the subsequent physiological effects.

Conclusion

This compound is a valuable research tool for studying the mineralocorticoid receptor signaling pathway. Its high affinity and antagonistic properties allow for the effective in-vitro and in-vivo blockade of MR-mediated effects. The experimental protocols and pathway diagrams provided in this guide offer a framework for the further characterization of this compound and other novel mineralocorticoid receptor modulators, contributing to a deeper understanding of their therapeutic potential in cardiovascular and renal diseases.

References

- 1. caymanchem.com [caymanchem.com]

- 2. The mineralocorticoid receptor forms higher order oligomers upon DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Renal mineralocorticoid receptors and hippocampal corticosterone-binding species have identical intrinsic steroid specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cortical Enhancer IRL752 (Pirepemat): A Technical Overview of its Pharmacokinetic and Pharmacodynamic Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

IRL752, also known as pirepemat, is a novel small-molecule compound under investigation for the treatment of axial motor and cognitive deficits in Parkinson's disease.[1] Classified as a cortical enhancer, IRL752 modulates neurotransmission in the prefrontal cortex, a brain region crucial for executive functions, by increasing the synaptic availability of key neurotransmitters. This technical guide provides a comprehensive overview of the preclinical and clinical pharmacokinetics and pharmacodynamics of IRL752, presenting key data in a structured format to facilitate understanding and further research.

Pharmacodynamics: Unraveling the Mechanism of Action

IRL752's primary pharmacodynamic effect is the enhancement of cortical neurotransmission.[1][2] Preclinical studies have demonstrated that it selectively increases the extracellular levels of dopamine, norepinephrine, and acetylcholine in the frontal cortex.[3] This is significant as the levels of these neurotransmitters are often reduced in this brain region in individuals with Parkinson's disease.[4]

The proposed mechanism for this cortical enhancement involves the antagonism of 5-hydroxytryptamine 7 (5-HT7) and α2-adrenergic receptors.[1] By blocking these receptors, IRL752 is thought to disinhibit the release of catecholamines and acetylcholine in the cortex.

Receptor Binding Affinity

The in vitro binding profile of IRL752 reveals its affinity for several neurotransmitter receptors and transporters. The following table summarizes the reported binding affinities (Ki) of pirepemat for various targets.

| Target | Ki (nM) |

| Serotonin 5-HT7 Receptor | 980 |

| Sigma σ1 Receptor | 1,200 |

| Serotonin Transporter (SERT) | 2,500 |

| α2C-Adrenergic Receptor | 3,800 |

| α2A-Adrenergic Receptor | 6,500 |

| κ-Opioid Receptor (rat) | 6,500 |

| Serotonin 5-HT2C Receptor | 6,600 |

| Serotonin 5-HT2A Receptor | 8,100 |

| Norepinephrine Transporter (NET) | 8,100 |

| α1-Adrenergic Receptor | 21,000 |

Data sourced from Wikipedia.

In Vivo Pharmacodynamic Effects

Preclinical studies in animal models have provided further insight into the functional consequences of IRL752's mechanism of action.

-

Neurochemical Effects: In vivo microdialysis studies in rats have shown that IRL752 dose-dependently increases catecholamine levels in the cortex by up to 600-750% above baseline, while having a less pronounced effect on striatal dopamine.[1] Cortical and hippocampal acetylcholine levels were also elevated to approximately 250% and 190% of baseline, respectively.[1]

-

Behavioral Effects:

-

Cognitive Enhancement: In the novel object recognition test, IRL752 demonstrated pro-cognitive effects.[1]

-

Motor Function: IRL752 was found to normalize hypoactivity induced by tetrabenazine, a vesicular monoamine transporter 2 (VMAT2) inhibitor.[1] However, it did not stimulate basal locomotion in normal animals or alter hyperactivity induced by amphetamine or MK-801.[1]

-

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

The pharmacokinetic profile of IRL752 has been characterized in both preclinical species and humans, demonstrating properties suitable for clinical development.

Preclinical Pharmacokinetics

In rats and dogs, IRL752 exhibits rapid and complete absorption with wide tissue distribution, including the central nervous system.[5] Elimination occurs through a combination of renal excretion of the unchanged drug and metabolic transformation.[5] This metabolic process involves cytochrome P450 (CYP) oxidation and the formation of glucuronide conjugates.[5]

Clinical Pharmacokinetics

A first-in-human Phase 1 study in healthy male volunteers provided key pharmacokinetic parameters for single and multiple ascending doses of pirepemat.

Table 1: Single Ascending Dose (SAD) Pharmacokinetic Parameters of Pirepemat in Healthy Volunteers

| Dose | Tmax (h) (median) | t1/2 (h) (mean) |

| 10 mg | 2.0 | 3.7 |

| 35 mg | 2.0 | 4.2 |

| 75 mg | 2.0 | 4.8 |

| 175 mg | 2.0 | 5.2 |

| 350 mg | 2.0 | 4.9 |

Data from a Phase 1, randomized, double-blind, placebo-controlled study.[5]

Table 2: Multiple Ascending Dose (MAD) Pharmacokinetic Parameters of Pirepemat in Healthy Volunteers

| Dose (TID for 7 days) | Tmax (h) (median, Day 1 & 7) | t1/2 (h) (mean, Day 7) |

| 100 mg | 2.0 | 4.5 |

| 250 mg | 2.0 | 4.6 |

Data from a Phase 1, randomized, double-blind, placebo-controlled study.[5]

Key findings from the clinical pharmacokinetic studies include:

-

Linearity and Proportionality: The pharmacokinetics of pirepemat demonstrated a linear relationship over the dose range studied and exhibited dose proportionality after multiple-dose administration.[5]

-

Absorption: Absorption was rapid, with a median time to maximum concentration (Tmax) of 2.0 hours.[5]

-

Elimination Half-Life: The mean terminal half-life (t1/2) ranged from 3.7 to 5.2 hours.[5]

-

Accumulation: There was minor accumulation of the drug after 7 days of multiple dosing.[5]

-

Food Effect: The intake of food had no obvious impact on the pharmacokinetics of pirepemat.[3][5]

Clinical Efficacy and Safety

Phase 2a and 2b clinical trials have evaluated the safety, tolerability, and efficacy of IRL752 in patients with Parkinson's disease.

-

Phase 2a Study: This study in 32 patients with Parkinson's disease and dementia showed that IRL752 was generally well-tolerated.[4] The most common adverse events were mild and included abdominal pain, headache, tremor, and a transient increase in liver enzymes.[4] Notably, there were no reported effects on vital signs or cardiovascular parameters.[4] Exploratory efficacy analyses suggested potential improvements in axial motor symptoms, such as postural instability and falls, as well as reductions in apathy and cognitive impairment.[4] The average daily dose in the stable phase of the trial was 600 mg.[6]

-

Phase 2b Study (REACT-PD): This study, which included 104 patients, investigated the effect of IRL752 on the frequency of falls. While the top-line results reported in March 2025 did not show a statistically significant reduction in fall rate compared to placebo, a 42% reduction was observed with a 600 mg daily dose.[7] Further in-depth analyses revealed a statistically significant 51.5% reduction in fall rate in a subgroup of patients within a medium plasma concentration range.[7]

Experimental Protocols

In Vivo Microdialysis for Neurotransmitter Level Assessment

A standard in vivo microdialysis protocol is employed to measure extracellular neurotransmitter levels in the brain of conscious, freely moving animals.

Experimental workflow for in vivo microdialysis.

Brief Protocol:

-

Surgical Implantation: Under anesthesia, a guide cannula is stereotaxically implanted into the target brain region (e.g., prefrontal cortex) of the animal. The animal is allowed to recover for several days.

-

Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-